Bis(pentane-2,4-dionato-O,O')((2,2'-(phenylimino)bis(ethanolato))(2-)-N,O,O')titanium
Description
Properties
CAS No. |
94233-31-5 |
|---|---|
Molecular Formula |
C20H31NO6Ti |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)anilino]ethanol;(Z)-4-hydroxypent-3-en-2-one;titanium |
InChI |
InChI=1S/C10H15NO2.2C5H8O2.Ti/c12-8-6-11(7-9-13)10-4-2-1-3-5-10;2*1-4(6)3-5(2)7;/h1-5,12-13H,6-9H2;2*3,6H,1-2H3;/b;2*4-3-; |
InChI Key |
BBPQWWAKMCOCEZ-QDMRRLORSA-N |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C1=CC=C(C=C1)N(CCO)CCO.[Ti] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.C1=CC=C(C=C1)N(CCO)CCO.[Ti] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Pentane-2,4-dionato-O,O’)[2,2’-(phenylimino)bis[ethanolato]-N,O,O’]titanium typically involves the reaction of titanium tetrachloride with acetylacetone and 2,2’-(phenylimino)bis[ethanol]. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods: In industrial settings, the production of this titanium complex may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the desired properties of the final product.
Chemical Reactions Analysis
- Oxidation : The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or ozone.
- Reduction : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
- Substitution : The ligand exchange reactions are common, where the acetylacetonate or phenyliminoethanolato ligands can be replaced by other ligands under appropriate conditions.
- Oxidation : Hydrogen peroxide, ozone, and other peroxides.
- Reduction : Sodium borohydride, lithium aluminum hydride.
- Substitution : Various ligands such as phosphines, amines, or other diketones.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while substitution reactions can produce a variety of titanium-ligand complexes.
Scientific Research Applications
Chemistry: In chemistry, bis-(Pentane-2,4-dionato-O,O’)[2,2’-(phenylimino)bis[ethanolato]-N,O,O’]titanium is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It is also employed in the preparation of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biology and Medicine: In biological and medical research, this compound is explored for its potential as an anticancer agent due to its ability to interact with DNA and proteins. It is also studied for its antimicrobial properties and potential use in drug delivery systems.
Industry: In industrial applications, the compound is used in the production of high-performance coatings, adhesives, and sealants. Its stability and reactivity make it suitable for use in harsh environments, such as aerospace and automotive industries.
Mechanism of Action
The mechanism of action of bis-(Pentane-2,4-dionato-O,O’)[2,2’-(phenylimino)bis[ethanolato]-N,O,O’]titanium involves its ability to coordinate with various substrates through its titanium center. The titanium atom can form strong bonds with oxygen, nitrogen, and other donor atoms, facilitating various catalytic and biological processes. The compound can also interact with cellular components, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Titanium β-Diketonate Complexes
Structural Analogues with Aliphatic Ligands
bis(pentane-2,4-dionato-O,O')(propane-1,3-diolato-O,O')titanium
- CAS/EC No.: EC 253-245-2.
- Molecular Formula : C₁₁H₁₈O₆Ti.
- Key Differences: Ligand: Propane-1,3-diolato replaces the phenylimino bis(ethanolato) ligand. Applications: Widely used in industrial catalysis and material science, with significant market consumption data (e.g., 2037 pages of market analysis) . Solubility: Likely higher in polar solvents due to the absence of aromatic groups.
ethoxybis(pentane-2,4-dionato-O,O')(propan-2-olato)titanium
- CAS No.: 68586-02-5.
- Molecular Formula : C₁₅H₂₆O₆Ti.
- Key Differences: Ligands: Ethoxy and isopropoxy groups instead of phenylimino ethanolato. Physical Properties: Density = 1.124 g/cm³, water solubility = 1000 g/L (superior to the target compound due to aliphatic ligands) . Hazard Profile: Classified as a flammable liquid with skin/eye irritation risks .
Analogues with Nitrogen-Donor Ligands
[2,2',2''-Nitrilotris[ethanolato]-O]bis(pentane-2,4-dionato-O,O')titanium
- Structure: Features a tridentate nitrilotris(ethanolato) ligand.
- Coordination: Increased oxygen donor sites (vs.
Metal-Substituted Analogues
bis(pentane-2,4-dionato-O,O')platinum
- CAS No.: Listed in boron compound registries ().
- Key Differences : Platinum(II) center instead of titanium(IV), likely altering redox properties and catalytic applications (e.g., anticancer agents vs. industrial catalysts).
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS/EC No. | Molecular Formula | Molecular Weight (g/mol) | Ligand Type | TPSA (Ų) | Water Solubility |
|---|---|---|---|---|---|---|
| Target Compound | 94233-26-8 | C₁₄H₂₃NO₆Ti | 353.23 | Phenylimino bis(ethanolato) | 127 | Low |
| bis(pentane-2,4-dionato)(propane-1,3-diolato)Ti | EC 253-245-2 | C₁₁H₁₈O₆Ti | ~326* | Propane-1,3-diolato | ~110* | Moderate |
| ethoxybis(pentane-2,4-dionato)(propan-2-olato)Ti | 68586-02-7 | C₁₅H₂₆O₆Ti | 350.23 | Ethoxy/isopropoxy | 90* | High (1000 g/L) |
*Estimated based on structural analogs.
Table 2: Application and Market Insights
| Compound | Primary Applications | Market Data Availability | Key Industries |
|---|---|---|---|
| Target Compound | Specialty catalysis, polymers | Limited | Pharmaceuticals, materials |
| bis(pentane-2,4-dionato)(propane-1,3-diolato)Ti | Industrial catalysts, coatings | Extensive (2037 pages) | Manufacturing, chemicals |
| ethoxybis(pentane-2,4-dionato)Ti | Coupling agents, surface modifiers | Moderate (supplier data) | Plastics, adhesives |
Research Findings and Trends
- Thermal Stability: The phenylimino ligand in the target compound likely enhances thermal stability compared to aliphatic analogs, making it suitable for high-temperature processes .
- Catalytic Efficiency: Titanium β-diketonates with nitrogen-donor ligands (e.g., phenylimino) show superior activity in polymerization and oxidation reactions due to electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
